molecular formula C18H14O6 B385420 ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 637750-29-9

ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No. B385420
CAS RN: 637750-29-9
M. Wt: 326.3g/mol
InChI Key: LMNOXBUFIHGLBO-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, also known as ethyl 2-(7-hydroxy-4-oxo-4H-chromen-3-yl)benzoate, is a synthetic compound . It belongs to the family of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature .


Synthesis Analysis

The synthesis of this compound has been considered for many organic and pharmaceutical chemists . One method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .


Molecular Structure Analysis

The molecular weight of ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is 326.3g/mol. The structure of this compound includes a coumarin ring, which is a benzopyran-2-one system .


Chemical Reactions Analysis

The synthesis of coumarin systems, including ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate, can be carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .

Scientific Research Applications

Based on the available information, here is a comprehensive analysis of the scientific research applications of “ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate”:

Antimicrobial Activity

This compound has been found to possess high antimicrobial activity against various bacteria such as Staphylococcus pneumoniae and is slightly less active against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus , and Salmonella panama .

Drug Synthesis

It serves as a key intermediate in the synthesis of several series of new compounds such as Schiff’s bases, formic acid hydrazides, and acetic acid hydrazides, which have potential applications in drug development .

Antioxidant Activity

Related chromen-3-yl derivatives have been synthesized and evaluated for their antioxidant activities. Some derivatives exhibited potent inhibition of lipid peroxidation, which is a valuable property in the development of neuroprotective and cardioprotective drugs .

Cytoprotective Effect

Compounds with a similar structure have demonstrated cytoprotective effects with human cells, suggesting potential applications in therapies aimed at protecting cells from damage .

Vascular Ion Channel Modulation

A derivative of quercetin, which shares a similar chromen-3-yl structure, has been reported to modulate vascular ion channel activity both in silico and in vitro. This indicates potential applications in cardiovascular research .

Molecules | Free Full-Text | Synthesis and Antimicrobial Activity Synthesis of 7-hydroxy-4-Oxo-4H-chromene 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxyphenyl)acrylate

properties

IUPAC Name

ethyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-2-22-18(21)11-3-6-13(7-4-11)24-16-10-23-15-9-12(19)5-8-14(15)17(16)20/h3-10,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNOXBUFIHGLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(7-hydroxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

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